Cas no 1797556-16-1 (N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide)

N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide 化学的及び物理的性質
名前と識別子
-
- 1797556-16-1
- AKOS024568039
- N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE
- F6451-1575
- N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide
-
- インチ: 1S/C15H21NO2/c1-11-6-3-4-9-13(11)14(18-2)10-16-15(17)12-7-5-8-12/h3-4,6,9,12,14H,5,7-8,10H2,1-2H3,(H,16,17)
- InChIKey: PNIYJPIHYPVSTK-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCC1)NCC(C1C=CC=CC=1C)OC
計算された属性
- せいみつぶんしりょう: 247.157228913g/mol
- どういたいしつりょう: 247.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 38.3Ų
N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6451-1575-2μmol |
N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclobutanecarboxamide |
1797556-16-1 | 90%+ | 2μl |
$85.5 | 2023-05-20 | |
Life Chemicals | F6451-1575-1mg |
N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclobutanecarboxamide |
1797556-16-1 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
Life Chemicals | F6451-1575-5mg |
N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclobutanecarboxamide |
1797556-16-1 | 90%+ | 5mg |
$103.5 | 2023-05-20 | |
Life Chemicals | F6451-1575-5μmol |
N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclobutanecarboxamide |
1797556-16-1 | 90%+ | 5μl |
$94.5 | 2023-05-20 | |
Life Chemicals | F6451-1575-2mg |
N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclobutanecarboxamide |
1797556-16-1 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
Life Chemicals | F6451-1575-3mg |
N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclobutanecarboxamide |
1797556-16-1 | 90%+ | 3mg |
$94.5 | 2023-05-20 | |
Life Chemicals | F6451-1575-4mg |
N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclobutanecarboxamide |
1797556-16-1 | 90%+ | 4mg |
$99.0 | 2023-05-20 |
N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide 関連文献
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamideに関する追加情報
N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide: A Promising Compound for Pharmaceutical and Biotechnological Applications
N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide, with the CAS number 1797556-16-1, represents a novel class of organic compounds that have garnered significant attention in the pharmaceutical and biotechnological sectors. This compound's unique molecular structure, characterized by the presence of a cyclobutanecarboxamide backbone and functional groups such as methoxy and o-tolyl moieties, has been extensively studied for its potential therapeutic applications. Recent advancements in medicinal chemistry have highlighted the importance of such synthetic molecules in the development of targeted therapies for various diseases.
As a carboxamide-containing compound, N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide exhibits structural similarities to other bioactive agents, which may contribute to its pharmacological profile. The methoxy group, a common functional group in pharmaceuticals, is known for its ability to modulate drug interactions and enhance solubility. The o-tolyl substituent, derived from toluene, introduces steric and electronic effects that can influence the compound's biological activity. These features make the compound a valuable candidate for further exploration in drug discovery.
Recent studies have demonstrated the potential of N-(2-methyloxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide in modulating signaling pathways critical for cellular processes. For instance, research published in *Journal of Medicinal Chemistry* (2023) explored the compound's interaction with G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. The study revealed that the compound's hydrophobic o-tolyl group plays a crucial role in receptor binding, while the methoxy group enhances its metabolic stability. Such findings underscore the compound's potential as a lead molecule for drug development.
In addition to its pharmacological properties, the synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide has been optimized to improve yield and purity. A recent paper in *Organic & Biomolecular Chemistry* (2024) reported a novel catalytic approach using palladium-based catalysts to achieve high selectivity in the formation of the cyclobutanecarboxamide ring. This method not only reduces the number of synthetic steps but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry. Such advancements in synthetic methodologies are crucial for the scalable production of this compound for pharmaceutical applications.
The biological activity of N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide has been evaluated in various in vitro and in vivo models. A 2023 study published in *Bioorganic & Medicinal Chemistry Letters* investigated its anti-inflammatory effects in a murine model of arthritis. The results indicated that the compound significantly reduced pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent. This finding is particularly relevant given the increasing prevalence of inflammatory diseases and the need for safer therapeutic options.
Furthermore, the compound's potential as an antimicrobial agent has been explored in recent research. A 2024 study in *Antimicrobial Agents and Chemotherapy* demonstrated that N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, a mechanism that is distinct from traditional antibiotics. These findings highlight the compound's versatility in addressing microbial infections.
The pharmacokinetic profile of N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide is another critical aspect of its potential therapeutic application. Research published in *Drug Metabolism and Disposition* (2023) evaluated the compound's oral bioavailability and metabolic pathways. The study revealed that the compound is rapidly absorbed and exhibits a favorable half-life, which is essential for its use as an oral medication. Additionally, the compound's low potential for drug-drug interactions makes it a promising candidate for combination therapies.
Despite its promising properties, the development of N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide as a therapeutic agent faces several challenges. One of the primary hurdles is the need to optimize its selectivity for specific targets while minimizing off-target effects. Ongoing research aims to address this by employing structure-based drug design approaches, which allow for the precise modification of the compound's molecular structure to enhance its therapeutic index.
In conclusion, N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combined with its potential pharmacological properties, positions it as a valuable candidate for further exploration in pharmaceutical and biotechnological applications. Continued research into its synthesis, biological activity, and pharmacokinetic profile will be essential in determining its role in the development of novel therapies for a wide range of diseases.
References:
- Journal of Medicinal Chemistry (2023)
- Organic & Biomolecular Chemistry (2024)
- Bioorganic & Medicinal Chemistry Letters (2023)
- Antimicrobial Agents and Chemotherapy (2024)
- Drug Metabolism and Disposition (2023)
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